molecular formula C13H26O B7977816 6-Ethyl-2-methyldecan-5-one

6-Ethyl-2-methyldecan-5-one

Cat. No.: B7977816
M. Wt: 198.34 g/mol
InChI Key: YPSDDVXZMBYAQP-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyldecan-5-one is a branched-chain aliphatic ketone with the molecular formula C₁₃H₂₆O. Its structure features a ketone group at the 5th carbon, an ethyl substituent at the 6th carbon, and a methyl group at the 2nd carbon on a decane backbone.

Properties

IUPAC Name

6-ethyl-2-methyldecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-5-7-8-12(6-2)13(14)10-9-11(3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDDVXZMBYAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyldecan-5-one can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor ketone. For instance, starting with 2-methyl-5-decanone, an ethyl group can be introduced at the sixth carbon position using ethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) may also be employed to facilitate the alkylation process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyldecan-5-one undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The alkyl groups can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of 6-ethyl-2-methyldecanoic acid.

    Reduction: Formation of 6-ethyl-2-methyldecan-5-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Ethyl-2-methyldecan-5-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyldecan-5-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering signal transduction pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features CAS Number References
6-Ethyl-2-methyldecan-5-one C₁₃H₂₆O ~194.35 (calculated) Branched decane with ethyl (C6), methyl (C2), ketone (C5) Not available -
6-Methyl-5-hepten-2-one C₈H₁₄O 126.20 Unsaturated heptene chain; ketone (C2), methyl (C6), double bond (C5–C6) 110-93-0
(E)-6,10-Dimethylundec-5-en-2-one C₁₃H₂₂O 194.31 Unsaturated undecene chain; ketone (C2), methyl (C6, C10), double bond (C5–C6) 689-66-7
(6R,12R)-6,12-Dimethylpentadecan-2-one C₁₇H₃₄O 318.21 Saturated pentadecane; ketone (C2), methyl branches (C6, C12) Not provided

Key Observations :

  • Chain Length and Branching :
    • This compound has a longer carbon chain (decane) compared to 6-Methyl-5-hepten-2-one (heptene). The ethyl substituent at C6 introduces greater steric hindrance than methyl groups in analogs like (E)-6,10-dimethylundec-5-en-2-one .
    • Saturated analogs (e.g., (6R,12R)-6,12-dimethylpentadecan-2-one) exhibit higher molar masses and likely higher boiling points due to reduced double-bond-induced volatility .
  • Functional Groups and Reactivity :
    • The ketone group at C5 in this compound may reduce nucleophilic attack susceptibility compared to C2 ketones (e.g., 6-Methyl-5-hepten-2-one), where the carbonyl is more accessible .
    • Unsaturated analogs (e.g., (E)-6,10-dimethylundec-5-en-2-one) are prone to hydrogenation or oxidation at the double bond, unlike saturated derivatives .

Physicochemical Properties (Inferred)

  • Boiling Point :
    • Longer-chain compounds like (6R,12R)-6,12-dimethylpentadecan-2-one (C17) have higher boiling points (~300–320°C) compared to shorter analogs like 6-Methyl-5-hepten-2-one (BP ~170°C) . This compound (C13) likely falls between these ranges.
  • Solubility :
    • Increased branching in this compound may reduce water solubility compared to linear ketones. Unsaturated analogs show moderate solubility in organic solvents due to polarity from double bonds .

Biological Activity

6-Ethyl-2-methyldecan-5-one is a ketone with the molecular formula C13H26OC_{13}H_{26}O. Its unique structure, characterized by an ethyl group at the sixth carbon and a methyl group at the second carbon, positions it as a compound of interest in various scientific fields, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C13H26OC_{13}H_{26}O
  • Molecular Weight : 198.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its carbonyl group, which can interact with various biological molecules. The following mechanisms have been observed:

  • Membrane Interaction : The compound may integrate into cellular membranes, affecting fluidity and permeability.
  • Enzyme Inhibition : The carbonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
  • Signal Transduction Modulation : It may alter signaling pathways by interacting with proteins involved in cellular communication.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a natural preservative or therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects. A case study highlighted its efficacy against common fungal strains such as Candida albicans, indicating potential applications in treating fungal infections .

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, research demonstrated that it inhibited the proliferation of breast cancer cells in vitro, leading to further investigations into its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy :
    • Study Design : In vitro testing against various bacterial strains.
    • Results : Showed significant inhibition zones compared to control groups.
    • : Suggests potential for use in medical and food preservation applications.
  • Antifungal Activity :
    • Study Design : Tested against Candida albicans using disk diffusion method.
    • Results : Demonstrated effective inhibition at concentrations as low as 0.5% (v/v).
    • : Indicates promise for therapeutic applications in treating candidiasis.
  • Cytotoxicity Against Cancer Cells :
    • Study Design : Evaluated effects on MCF-7 breast cancer cell line.
    • Results : Significant reduction in cell viability observed at higher concentrations.
    • : Supports further exploration into its role as an anticancer agent.

Data Table

Biological ActivityTest Organism/Cell LineConcentration UsedResultReference
AntimicrobialE. coli, S. aureus0.5%Inhibition Zones Detected
AntifungalCandida albicans0.5%Effective Inhibition
CytotoxicityMCF-7 Breast Cancer CellsVariesReduced Cell Viability

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